

The Vasopressin V1b Receptor (AVPR1B) at a Glance

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Compound Focus: Invopressin

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The following table summarizes the core characteristics of the V1b receptor, a primary target for drugs modulating the stress response and glucagon secretion.

Feature	Description
Full Name	Arginine vasopressin receptor 1B (V1b receptor) [1]
IUPHAR Classification	Family: GPCR (Class A/1); Vasopressin receptor subtype [2]
Gene Name	<i>AVPR1B</i> [1]
Primary Signaling Pathways	Primarily Gq/11 -coupled, leading to phospholipase C activation, IP3-mediated calcium release, and DAG-PKC signaling [3] [4].
High-Expression Tissues/Cells	Anterior pituitary corticotrophs, pancreatic alpha-cells, various brain regions [1] [4].

| **Key Physiological Roles** | • **Stress Response:** Potentiates CRH-induced ACTH release from the pituitary [4]. • **Glucose Metabolism:** Mediates hypoglycemia-induced glucagon secretion from pancreatic alpha-cells [1]. |

Quantitative Signaling Profiles of V1b Receptor Ligands

Since "**Invopressin**" was not found, the table below compares the signaling efficacy (**Log(Bias Factor)**) of several known peptide ligands at the closely related **V2 receptor**, demonstrating how minor structural changes can create signaling bias. This illustrates the methodological approach used in modern GPCR pharmacology [3].

Ligand	Sequence/Modification	Log(Bias Factor) Gs vs. G13	Log(Bias Factor) Gs vs. Gz
Arginine-Vasopressin (AVP)	Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH ₂	0.00 (Reference)	0.00 (Reference)
Vasotocin	Cys-Tyr-Ile-Gln-Asn-Cisp-Pro-Arg-Gly-NH ₂	-0.28	-0.24
Desmopressin	deamino-Cys-Tyr-Phe-Gln-Asn-Cys-Pro- D-Arg -Gly-NH ₂	-0.42	0.22
Oxytocin	Cys-Tyr-Ile-Gln-Asn-Cys-Pro- Leu -Gly-NH ₂	-1.26	-0.59
Key Takeaway	<i>Substitutions in position 3 (Phe → Ile) and 8 (Arg → Leu/D-Arg) significantly alter signaling bias across pathways.</i>		

Experimental Protocols for Profiling Vasopressin Receptor Ligands

For a researcher looking to characterize a compound like "**Invopressin**," the following core methodologies are essential.

Measuring G Protein Activation

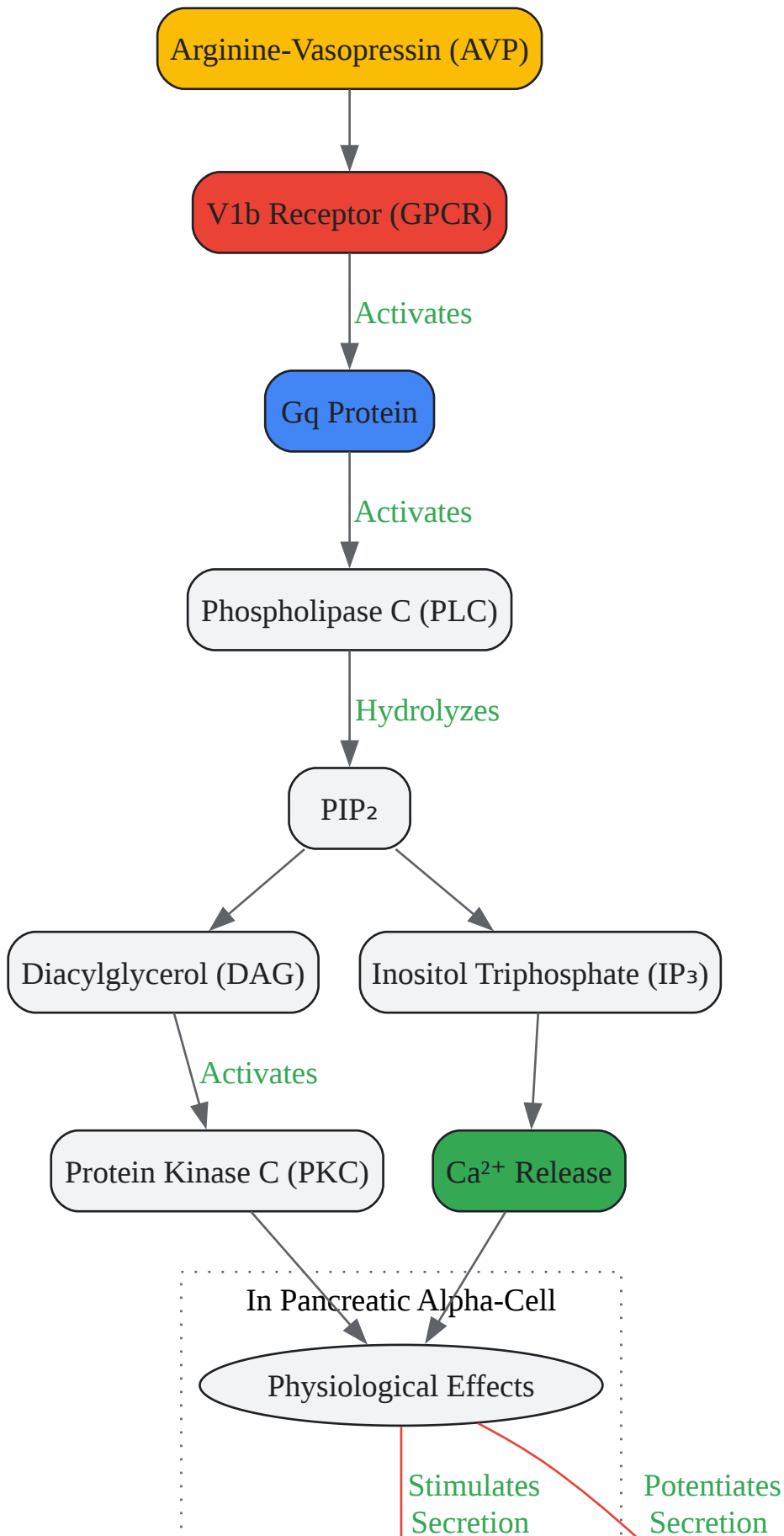
- **Objective:** To quantify a ligand's ability to activate different G protein subtypes (e.g., Gs, Gq, Gi) via the target receptor.
- **Core Methodology:** The **BRET-based G protein dissociation assay** is a key modern technique [3].
- **Detailed Workflow:**
 - **Cell Culture:** Use HEK293 cells as a standard model system.
 - **Transfection:** Co-transfect cells with plasmids encoding:
 - The vasopressin receptor of interest (e.g., V1bR).
 - A BRET donor (e.g., Renilla luciferase, Rluc8) fused to the G α subunit.
 - A BRET acceptor (e.g., GFP10) fused to the G γ subunit.
 - **Stimulation & Measurement:** Stimulate the cells with a range of ligand concentrations. Add a luciferase substrate and measure the BRET signal between the G α and G γ subunits. Ligand-induced G protein activation causes subunit dissociation and a **decrease in the BRET ratio**.
 - **Data Analysis:** Fit the concentration-response curves to calculate parameters like **EC₅₀** (potency) and **Emax** (efficacy). The **Michaelis-Menten (M-M) model** can be applied to derive an intrinsic efficacy parameter (**kcat**) that is useful for quantifying ligand bias [3].

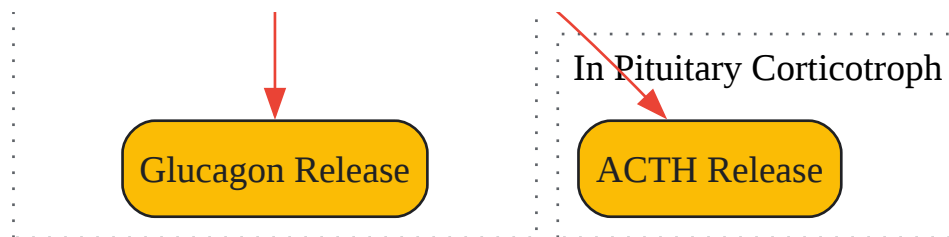
Functional Assay for Glucagon Secretion

- **Objective:** To determine the functional consequence of V1bR activation in a physiologically relevant system.
- **Core Methodology:** **Glucagon secretion assay from pancreatic islets** [1].
- **Detailed Workflow:**
 - **Islet Preparation:** Isolate mouse or human pancreatic islets.
 - **Incubation:** Handpick islets and pre-incubate them in a solution containing low glucose (e.g., 1 mM) to establish a baseline.
 - **Treatment:** Divide islets into treatment groups exposed to:
 - Vehicle control.
 - The candidate ligand (e.g., "**Invopressin**").
 - A positive control (e.g., AVP).
 - A V1bR antagonist (e.g., SSR149415) to confirm receptor specificity.
 - **Sample Collection & Analysis:** Collect the supernatant after incubation. Measure secreted glucagon using a **radioimmunoassay (RIA) or ELISA**.
 - **Data Analysis:** Compare glucagon levels across treatment groups to assess the ligand's potency and efficacy in stimulating secretion.

Vasopressin V1b Receptor Signaling Pathway

This diagram maps the core signaling pathway of the V1b receptor, from ligand binding to physiological effects, integrating the mechanisms discussed.





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V1b receptor signaling via Gq protein triggers glucagon and ACTH release, relevant for diabetes and stress therapy.

Research and Development Context

- **The Promise of Biased Agonism:** A major goal in targeting vasopressin receptors is developing "**biased ligands**" that activate only beneficial pathways while avoiding those linked to side effects [3]. For example, a V1bR ligand that modulates glucagon for diabetes without raising blood pressure would be highly desirable.
- **The Role in Disease:** Research indicates that the AVP-V1bR pathway is crucial for counter-regulatory glucagon release during hypoglycemia and that this mechanism is **diminished in Type 1 Diabetes** [1]. This makes the V1b receptor a compelling therapeutic target.

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